

Spectroscopic Profiling of N-Tosylaziridine: A Comparative Guide

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Compound of Interest

Compound Name: *N-Tosylaziridine*

Cat. No.: *B123454*

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This guide provides a detailed spectroscopic characterization of **N-Tosylaziridine**, a key building block in organic synthesis, particularly for the introduction of nitrogen-containing functionalities. Its performance is objectively compared with two common alternatives, N-benzylaziridine and N-tert-butoxycarbonylaziridine (N-Boc-aziridine), supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Tosylaziridine** and its alternatives, facilitating a direct comparison of their structural features.

¹H NMR Data

Compound	Aromatic Protons (ppm)	Aziridine Protons (ppm)	Other Protons (ppm)	Solvent
N-Tosylaziridine	7.82 (d, 2H), 7.34 (d, 2H)	2.31 (s, 4H)	2.45 (s, 3H, CH ₃)	CDCl ₃
N-Benzylaziridine	7.20-7.40 (m, 5H)	1.85 (s, 4H)	3.55 (s, 2H, CH ₂)	CDCl ₃
N-Boc-aziridine	-	2.18 (s, 4H)	1.45 (s, 9H, C(CH ₃) ₃)	CDCl ₃

¹³C NMR Data

Compound	Aromatic Carbons (ppm)	Aziridine Carbons (ppm)	Other Carbons (ppm)	Solvent
N-Tosylaziridine	144.7, 135.2, 129.8, 128.0	28.5	21.7 (CH ₃)	CDCl ₃
N-Benzylaziridine	139.1, 128.4, 128.2, 127.1	26.5	63.8 (CH ₂)	CDCl ₃
N-Boc-aziridine	-	27.2	156.1 (C=O), 79.5 (C(CH ₃) ₃), 28.4 (C(CH ₃) ₃)	CDCl ₃

IR Spectroscopy Data

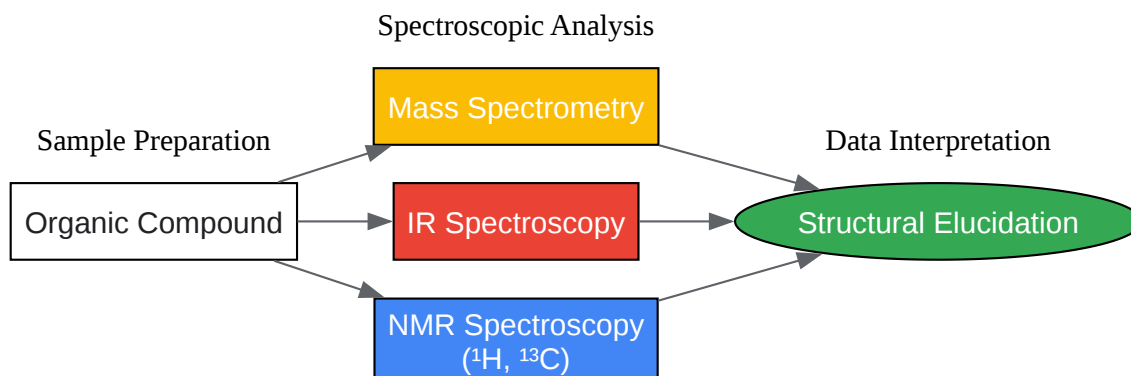
Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignments
N-Tosylaziridine	1324, 1160	S=O stretch (sulfonyl)
1596	C=C stretch (aromatic)	
2926, 2853	C-H stretch (aliphatic)	
N-Benzylaziridine	3060, 3030	C-H stretch (aromatic)
2980, 2850	C-H stretch (aliphatic)	
1600, 1495, 1450	C=C stretch (aromatic)	
N-Boc-aziridine	1705	C=O stretch (carbamate)
2978	C-H stretch (aliphatic)	
1165	C-O stretch	

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)	Ionization Method
N-Tosylaziridine	197 [M] ⁺	155 [M-C ₂ H ₄ N] ⁺ , 91 [C ₇ H ₇] ⁺	ESI
N-Benzylaziridine	133 [M] ⁺	91 [C ₇ H ₇] ⁺ , 42 [C ₂ H ₄ N] ⁺	EI
N-Boc-aziridine	143 [M] ⁺	87 [M-C ₄ H ₈] ⁺ , 57 [C ₄ H ₉] ⁺	ESI

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.



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General workflow for spectroscopic characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **¹H NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
- **¹³C NMR Spectroscopy:** Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was acquired with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
- **Data Processing:** The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00

ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid or solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The FT-IR spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal was collected prior to the sample analysis. 32 scans were co-added at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum. The background spectrum was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Data Acquisition (ESI):** For Electrospray Ionization (ESI), the sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 $\mu\text{L}/\text{min}$. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.[1]
- **Data Acquisition (EI):** For Electron Ionization (EI), a small amount of the sample was introduced via a direct insertion probe. The probe was heated to volatilize the sample into the ion source, where it was bombarded with 70 eV electrons. The mass spectrum was recorded over a similar m/z range.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to determine the elemental composition.[1]

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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